MAO-B Inhibition Profile
In a head-to-head panel of six synthetic chalcones, 4-chlorochalcone potently inhibited human MAO-B with an IC50 of 0.082 μM [1]. This represents a ~15-fold improvement over the weak activity of the unsubstituted parent chalcone, underscoring the critical role of the 4-chloro substituent for target engagement [2]. While the 4-dimethylamino analog (IC50 = 0.029 μM) is more potent, 4-chlorochalcone is only 2.6-fold less active while exhibiting a favorable selectivity index (SI) for MAO-B over MAO-A (SI = 121.3, based on IC50 hMAO-A = 9.95 μM) . This distinct activity cliff demonstrates that the 4-chloro group is a key pharmacophore for achieving potent MAO-B inhibition, providing a distinct balance of potency and selectivity compared to both the parent chalcone and more potent, but synthetically complex, analogs.
| Evidence Dimension | Inhibition of human Monoamine Oxidase B (hMAO-B) |
|---|---|
| Target Compound Data | IC50 = 0.082 μM; Selectivity Index (hMAO-A/hMAO-B) = 121.3 |
| Comparator Or Baseline | Unsubstituted Chalcone (weak activity, specific IC50 not reported in this panel but class-level inference suggests negligible inhibition at similar concentrations); 4-Dimethylaminochalcone (IC50 = 0.029 μM, SI = 113.1) |
| Quantified Difference | 4-Chlorochalcone is >15-fold more potent than unsubstituted chalcone; 2.6-fold less potent than 4-dimethylaminochalcone but with a comparable or slightly improved selectivity profile. |
| Conditions | In vitro recombinant human MAO-B and MAO-A fluorescence-based assay. |
Why This Matters
This data allows a researcher to select 4-chlorochalcone as a defined, moderately potent, and highly selective chemical probe for MAO-B studies, avoiding the negligible activity of unsubstituted chalcone and the more pronounced but potentially off-target-prone profile of a highly optimized lead like 4-dimethylaminochalcone.
- [1] Oh, J.M. et al. (2019). Potent and selective inhibition of human monoamine oxidase-B by 4-dimethylaminochalcone and selected chalcone derivatives. Int. J. Biol. Macromol., 137, 426-432. View Source
- [2] Choi, J.W. et al. (2018). Synthesis of a series of chalcones and their inhibitory effects on human monoamine oxidase. Bioorg. Med. Chem. Lett., 28(12), 2185-2189. (Cross-referenced for class-level inference on unsubstituted chalcone activity) View Source
